

Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of **2-(4-nitrophenyl)-1,3-dioxolane**. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

Physicochemical Properties

2-(4-Nitrophenyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula $C_9H_9NO_4$.^[1] It is characterized by a 1,3-dioxolane ring attached to a 4-nitrophenyl group.^[1] This compound typically appears as an off-white to yellow solid and should be stored in a dry, sealed container at room temperature.^{[1][2]}

Table 1: General and Physicochemical Properties of **2-(4-Nitrophenyl)-1,3-dioxolane**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₄	[1][2][3][4][5]
Molecular Weight	195.17 g/mol	[1][3][4][5][6]
CAS Number	2403-53-4	[1][3][4][5][7]
Appearance	Off-white to yellow solid	[1][2]
Melting Point	81-95 °C	[2][4][6][8]
Boiling Point	332.9 ± 37.0 °C (Predicted)	[2][8]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2][8]
Storage Temperature	Room Temperature, sealed in dry conditions	[1][2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-(4-nitrophenyl)-1,3-dioxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: NMR Spectroscopic Data for **2-(4-Nitrophenyl)-1,3-dioxolane** in CDCl₃

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Source(s)
^1H NMR	3.98–4.16	m	4 H (-OCH ₂ CH ₂ O-)	
5.89	s	1 H (O-CH-O)		
7.65	d	2 H (Aromatic)		
8.24	d	2 H (Aromatic)		
^{13}C NMR	65.47	-OCH ₂ CH ₂ O-		
102.28	O-CH-O			
123.53	Aromatic CH			
127.39	Aromatic CH			
145.05	Aromatic C			
148.50	Aromatic C-NO ₂			

Mass Spectrometry (MS)

Mass spectrometric analysis of **2-(4-nitrophenyl)-1,3-dioxolane** reveals a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for **2-(4-Nitrophenyl)-1,3-dioxolane**

m/z	Relative Intensity	Assignment	Source(s)
195	10-30%	[M] ⁺ (Molecular Ion)	[6]
76	Base Peak	[C ₆ H ₅] ⁺ (Phenyl Cation)	[6]

Infrared (IR) Spectroscopy

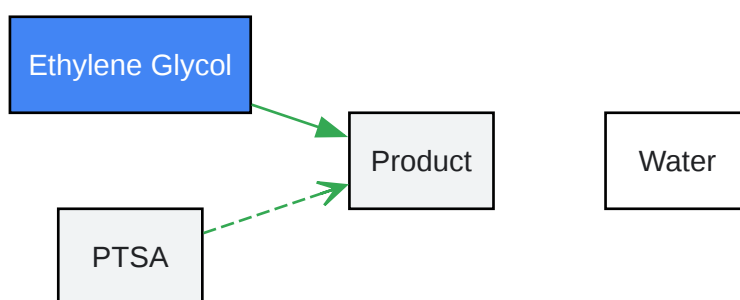
The IR spectrum of **2-(4-nitrophenyl)-1,3-dioxolane** shows characteristic absorption bands for its functional groups. While specific peak values from a single definitive source are not readily

available in the initial search, the presence of the nitro group and the dioxolane ring would be expected to give rise to strong characteristic absorptions.

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of **2-(4-nitrophenyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.^{[1][6]} This reaction is a protective strategy for the carbonyl group of the aldehyde.^[1]



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Caption: Synthesis of **2-(4-Nitrophenyl)-1,3-dioxolane**.

Experimental Protocol: Synthesis of **2-(4-Nitrophenyl)-1,3-dioxolane**

- Apparatus Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus (water separator), and a reflux condenser.
- Reagents:
 - 4-Nitrobenzaldehyde (50.0 mmol, 7.56 g)
 - Ethylene glycol (55.0 mmol, 3.42 g, 3.1 mL)
 - p-Toluenesulfonic acid monohydrate (0.40 g)
 - Cyclohexane (90 mL)
- Procedure:

- The reagents are added to the round-bottom flask.
- The mixture is heated to reflux with stirring.
- The reaction is continued until no more water is collected in the Dean-Stark apparatus (approximately 2 hours). The progress can be monitored by measuring the amount of water separated over time.
- Isolation and Purification:
 - The hot reaction mixture is decanted from any oily residue into a 250 mL Erlenmeyer flask and covered.
 - The solution is allowed to cool to room temperature, during which the product crystallizes.
 - To complete crystallization, the flask is cooled in a cold water bath (5-10 °C) for 30 minutes.
 - The crude product is collected by suction filtration and dried in a vacuum desiccator.
 - The crude product is purified by recrystallization from cyclohexane.
 - The purified product is collected by suction filtration, washed with cold cyclohexane, and dried to a constant weight in a vacuum desiccator.
- Expected Yield: 60-70%.
- Expected Melting Point: 81-82 °C.

Reactivity

The chemical reactivity of **2-(4-nitrophenyl)-1,3-dioxolane** is primarily influenced by the aromatic nitro group and the 1,3-dioxolane ring.^[1]

3.2.1. Reactions Involving the Nitro Group

The electron-withdrawing nitro group can be reduced to an amino group.^{[1][6]} For instance, the reduction can be achieved using glucose as an environmentally friendly reducing agent in an

alkaline medium.[9]



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Caption: Reduction of the nitro group.

Experimental Protocol: Reduction with Glucose[9]

- Reaction Setup: To 6 mL of ethanol, add 7.5 mL of a 30% aqueous sodium hydroxide solution and 0.5 g (2.56 mmol) of **2-(4-nitrophenyl)-1,3-dioxolane**.
- Procedure:
 - Maintain the reaction mixture at 50 °C.
 - Add a solution of 1 g (5.12 mmol) of glucose monohydrate in 1 mL of water.
 - Stir the mixture for 2 hours at 50 °C.
- Work-up:
 - Cool the reaction mixture.
 - Dilute with 50 mL of 2M hydrochloric acid.
 - Filter the resulting precipitate and wash it with distilled water.

3.2.2. Reactions Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring acts as a protecting group for the carbonyl functionality of 4-nitrobenzaldehyde.[1] It is stable under neutral and basic conditions but can be cleaved by hydrolysis under acidic conditions to regenerate the aldehyde.[1]

Applications

2-(4-Nitrophenyl)-1,3-dioxolane serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules.[1][6] Its derivatives have potential applications in pharmaceutical development due to their biological activity.[6][10]

Conclusion

This guide has summarized the key characteristics of **2-(4-nitrophenyl)-1,3-dioxolane**, providing essential data for its synthesis, identification, and application in a research and development setting. The detailed protocols and tabulated data offer a practical resource for scientists working with this compound.

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